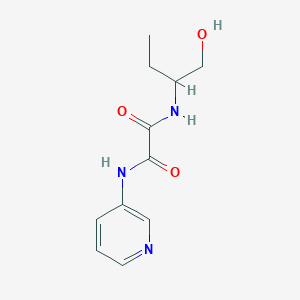

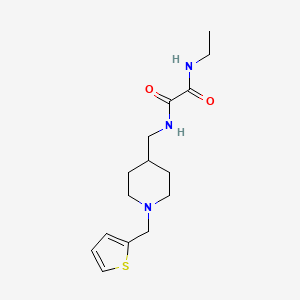

N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxalamide and has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Structural Insights and Supramolecular Architecture

A study on the crystal structure of a similar compound, bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate, highlighted its supramolecular architecture. The amino and pyridinium groups of the N1,N2-di(pyridinium-4-yl)oxalamide cations form hydrogen bonds with the O atoms of centrosymmetric isopolyoxometalate β-[Mo8O26]4− anions, creating a three-dimensional structure. This study contributes to our understanding of how similar compounds can form complex structures through hydrogen bonding, suggesting potential for creating novel materials with specific properties (Qin, Dong, Li, & Gong, 2010).

Synthesis and Corrosion Inhibition

Another research avenue explores the synthesis of N-alkyl-2-(4-hydroxybut-2-ynyl) pyridinium bromides and investigates their role as corrosion inhibitors for steel in acid solutions. The study demonstrates that these compounds, through optimization using Box–Behnken design, show significant efficiency in corrosion inhibition, indicating the potential for similar oxalamide derivatives in protective applications (Gu et al., 2015).

Oxidation and Catalysis

The potential of similar compounds in oxidation processes was studied through the oxidation of alkenes with H2O2, catalyzed by Mn(II) combined with pyridine-2-carboxylic acid. This system, involving compounds with related structural features, showcases high yields and selectivity under ambient conditions, suggesting that oxalamide derivatives could play a role in efficient and environmentally friendly catalytic processes (Dong et al., 2012).

Antimicrobial and Cytotoxic Activities

The exploration of endophytic metabolites from Botryosphaeria dothidea, including compounds structurally related to N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide, revealed antimicrobial, antioxidant, and cytotoxic activities. This suggests the potential of oxalamide derivatives in developing new antimicrobial and anticancer agents (Xiao et al., 2014).

Conformational Polymorphism

Research on N,N′-bis(pyridin-3-ylmethyl)oxalamide has uncovered two conformational polymorphs, showing how subtle differences in molecular conformation can result in distinct crystalline structures. This study opens up avenues for the design of materials with tailored properties based on conformational polymorphism of oxalamide derivatives (Jotani et al., 2016).

Propiedades

IUPAC Name |

N'-(1-hydroxybutan-2-yl)-N-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-8(7-15)13-10(16)11(17)14-9-4-3-5-12-6-9/h3-6,8,15H,2,7H2,1H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSZOEFAEBGXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)

![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)

![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)

![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)

![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)